3-((5-bromopyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide
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Overview
Description
3-((5-Bromopyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenethyl group, and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-bromopyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a bromopyridine derivative reacts with a phenethylamine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-((5-Bromopyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-((5-Bromopyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 3-((5-bromopyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring may form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine
- 3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one
Uniqueness
Compared to similar compounds, 3-((5-bromopyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenethyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(5-bromopyridin-2-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c19-15-6-7-17(21-12-15)24-16-9-11-22(13-16)18(23)20-10-8-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSIIMFUKRIQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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